N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
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Scientific Research Applications
Orexin Receptor Antagonism and Eating Disorders
Research has indicated the role of orexin receptors in modulating feeding, arousal, stress, and drug abuse. Compounds targeting these receptors, including SB-649868, have shown promise in reducing binge eating in animal models without affecting standard food pellet intake. This suggests a potential application for compounds like N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in the treatment of eating disorders with a compulsive component, highlighting the importance of selective antagonism at orexin receptors for novel pharmacological treatments (Piccoli et al., 2012).
Anticonvulsant Activity
The synthesis of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and -butanamides has demonstrated potential anticonvulsant properties. These compounds, resembling closely to clinically relevant antiepileptic drugs, have been tested in various seizure models, showing promising results. This research area explores the potential of derivatives of this compound for the development of new antiepileptic treatments (Kamiński et al., 2016).
Antimicrobial and Antiviral Activities
Compounds with a similar structural backbone have been evaluated for their antimicrobial activity against pathogenic bacterial species and their potential as inhibitors of essential enzymes for SARS-CoV-2 proliferation. This indicates a broader spectrum of biological activities, potentially including antiviral properties, which could be relevant for compounds like this compound (Al‐Janabi et al., 2020).
Material Science and Polymer Research
In the field of material science, studies on compounds related to this compound have explored their incorporation into polymers for fast crystallization applications. The thermal history and shear flow's effect on crystallization behavior have been particularly noted, suggesting applications in developing new materials with enhanced properties (Shen et al., 2016).
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-ylmethyl structure have shown activity against various cancer cell lines .
Biochemical Pathways
Compounds causing cell cycle arrest and apoptosis often affect pathways related to cell division and survival, such as the p53 pathway and the bcl-2 family pathways .
Result of Action
The result of the compound’s action, based on related compounds, could be the inhibition of cancer cell growth. This is typically achieved through the induction of cell cycle arrest and apoptosis, leading to a decrease in the number of proliferating cancer cells .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13-4-6-15(10-16(13)24-8-2-3-19(24)25)23-21(27)20(26)22-11-14-5-7-17-18(9-14)29-12-28-17/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKICRSAOVLKGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.